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Compound of Interest

Compound Name: 3-[2-(Benzyloxy)ethyl]piperidine

CAS No.: 946727-32-8

Cat. No.: B1451406

Get Quote

Core Identity & Physicochemical Profile
This compound represents a "privileged scaffold" modification, combining a basic piperidine

core with a lipophilic benzyl ether tail via a flexible ethyl linker. This specific geometry allows

the molecule to span binding pockets, interacting simultaneously with an aspartate residue (via

the amine) and hydrophobic pockets (via the benzyl group).

Nomenclature & Identification
IUPAC Name: 3-[2-(Benzyloxy)ethyl]piperidine

Common Synonyms: 3-(2-Benzyloxylethyl)piperidine; Benzyl 2-(piperidin-3-yl)ethyl ether

Molecular Formula:

Molecular Weight: 219.33 g/mol

SMILES:C1CNCC(C1)CCOCc2ccccc2
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Physicochemical Properties (Predicted)
Property Value Technical Context

LogP (Octanol/Water) ~2.8 - 3.2

Moderate lipophilicity ensures

good membrane permeability

(CNS penetration potential).

pKa (Conjugate Acid) ~10.5

The secondary amine is highly

basic, existing predominantly

as a cation at physiological pH

(7.4).

H-Bond Donors 1 (NH)

Critical for anchoring to

receptor sites (e.g., Asp3.32 in

GPCRs).

H-Bond Acceptors 2 (N, O)

The ether oxygen acts as a

weak acceptor; the nitrogen is

a strong acceptor/donor.

Rotatable Bonds 5

High flexibility in the ethyl

linker allows induced-fit

binding.

Structural Analysis & Pharmacophore Mapping
The molecule functions as a bi-functional linker. The spatial separation between the cationic

nitrogen and the aromatic ring is a determinant of receptor affinity.

Conformational Dynamics
The piperidine ring predominantly adopts a chair conformation. The 3-substituted ethyl chain

prefers the equatorial position to minimize 1,3-diaxial interactions, though the flexibility of the

ethyl linker allows the benzyl group to sample a wide conformational space.

Pharmacophore Diagram (Graphviz)
The following diagram illustrates the pharmacophoric points and the electronic environment of

the molecule.
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Figure 1: Pharmacophore map highlighting the distance between the cationic center and the

hydrophobic tail, critical for GPCR binding.

Synthesis Strategies
The synthesis requires orthogonal protection strategies to prevent N-alkylation during the

formation of the ether bond. The most robust protocol involves N-Boc protection followed by

Williamson ether synthesis.

Retrosynthetic Analysis
The molecule is disconnected at the ether linkage or the amine protection group.

Precursor A: 3-Piperidineethanol (commercially available).

Precursor B: Benzyl bromide (Electrophile).

Strategy: Protect Amine

O-Alkylation

Deprotect.

Step-by-Step Protocol
Step 1: N-Protection

Reagents: 3-Piperidineethanol, Di-tert-butyl dicarbonate (
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),

, DCM.

Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of

.

Validation: Disappearance of the broad NH peak in IR; shift of ring protons in NMR.

Step 2: O-Benzylation (Williamson Ether Synthesis)
Reagents: N-Boc-3-piperidineethanol, Sodium Hydride (NaH, 60% in oil), Benzyl Bromide (

), THF/DMF (dry).

Procedure:

Suspend NaH (1.2 eq) in dry THF at 0°C under

.

Add N-Boc-3-piperidineethanol dropwise. Stir 30 min to form the alkoxide.

Add Benzyl bromide (1.1 eq) slowly.

Warm to RT and stir 12h.

Critical Control: Maintain strictly anhydrous conditions to prevent NaH quenching.

Step 3: N-Deprotection
Reagents: Trifluoroacetic acid (TFA), DCM (1:4 ratio).

Procedure: Stir intermediate in TFA/DCM for 2h. Evaporate volatiles. Neutralize with

or ion-exchange resin to obtain the free base.

Synthesis Workflow Diagram
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Figure 2: Linear synthesis workflow emphasizing the protection-deprotection strategy.

Analytical Characterization
Trustworthiness in synthesis is established via rigorous structural confirmation. The following

NMR signatures are diagnostic for 3-[2-(Benzyloxy)ethyl]piperidine.

Proton NMR ( NMR, 400 MHz, )
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Chemical Shift
(

)

Multiplicity Integration Assignment
Diagnostic
Note

7.25 - 7.35 Multiplet 5H Ar-H (Benzyl)
Characteristic

aromatic region.

4.50 Singlet 2H
Ph-CH

-O

Key Signal:

Sharp singlet

confirming

benzyl ether

formation.

3.48
Triplet (

Hz)
2H

-CH

-O-Bn

Downfield shift

due to oxygen

electronegativity.

3.05 - 3.15 Multiplet 2H
Piperidine C2/C6

eq

Alpha to nitrogen

(deshielded).

2.55 - 2.65 Multiplet 2H
Piperidine C2/C6

ax

Alpha to

nitrogen.

1.40 - 1.80 Multiplet 7H Ring/Linker

Overlapping

multiplets for C3,

C4, C5, and

linker

.

1.85 Broad s 1H -NH

Exchangeable

with

.

Mass Spectrometry (ESI-MS)
Expected [M+H]+: 220.17 m/z.
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Fragmentation Pattern: Loss of benzyl group (91 m/z tropylium ion) is a common diagnostic

fragment in ether cleavage.

Applications in Drug Discovery
This scaffold is extensively used in "Fragment-Based Drug Design" (FBDD).

Neurotransmitter Modulators: The 3-substituted piperidine mimics the spatial arrangement of

neurotransmitters like serotonin and dopamine. The benzyl group provides necessary bulk

for hydrophobic pockets in receptors such as 5-HT2A or D2.

Sigma Receptor Ligands: The combination of a basic amine and a distal aromatic ring is a

classic pharmacophore for Sigma-1 receptor affinity, relevant in neuroprotection studies.

Library Generation: The secondary amine serves as a handle for further diversification (e.g.,

urea formation, reductive amination, or amide coupling) to generate high-throughput

screening libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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